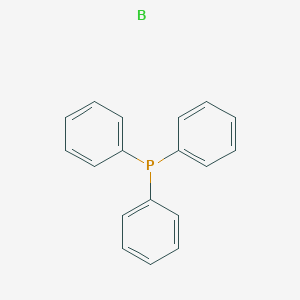

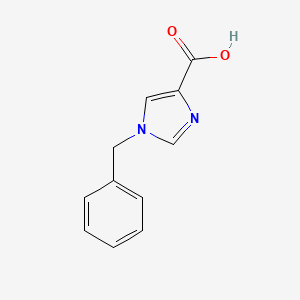

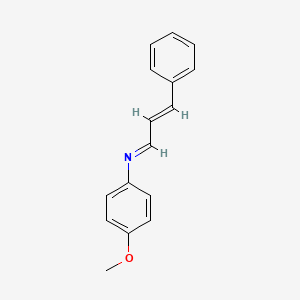

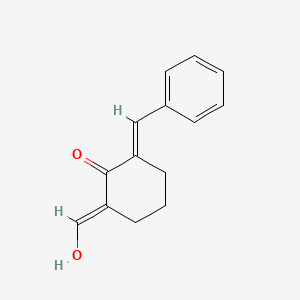

1-Benzyl-1H-imidazole-4-carboxylic acid

説明

1-Benzyl-1H-imidazole-4-carboxylic acid (BICA) is a heterocyclic compound belonging to the imidazole family. It is a versatile organic compound that has been used in a wide range of scientific research applications. BICA has been used in various fields, such as organic synthesis, biochemistry, and pharmacology. BICA has been used in the synthesis of a number of important compounds, such as peptides, steroids, and other organic compounds. It has also been used in the study of the mechanism of action of various drugs, as well as in the study of biochemical and physiological effects of drugs.

科学的研究の応用

Synthesis and Functionalization

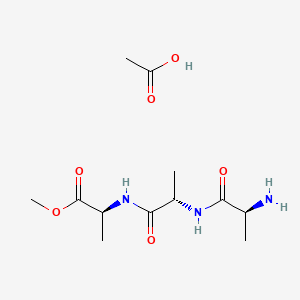

1-Benzyl-1H-imidazole-4-carboxylic acid derivatives are pivotal in the synthesis of complex molecules due to their versatile functional groups. For instance, they serve as intermediates in the preparation of peptidomimetics, highlighted by the synthesis of constrained H-Phe-Phe-NH2 analogues through aminocarbonylation reactions (Skogh et al., 2013). This showcases their role in advancing peptide chemistry and drug design.

Coordination Chemistry and MOFs

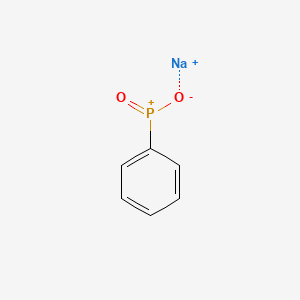

Metal–Organic Frameworks (MOFs) incorporating 1H-imidazole derivatives demonstrate remarkable structural diversity and sensing properties. The use of 1H-imidazole-4-yl-containing ligands in MOFs has yielded new materials with potential applications in gas storage, separation technologies, and sensing of metal ions and small molecules (Liu et al., 2018). These frameworks exhibit unique coordination geometries and are promising for environmental and analytical applications.

Supramolecular Chemistry

This compound and its derivatives are key in forming non-covalent interactions, such as hydrogen bonding, which are essential for the construction of supramolecular architectures. These interactions facilitate the assembly of complex structures with potential applications in molecular recognition, catalysis, and the development of novel materials (Jin et al., 2015).

Catalysis

These derivatives have been explored in catalysis, exemplified by their application in acceptorless dehydrogenation reactions to convert alcohols to carboxylic acids, a process crucial for sustainable chemistry practices (Carneiro et al., 2015). Such reactions are foundational in the synthesis of pharmaceuticals and fine chemicals, emphasizing the importance of this compound derivatives in green chemistry.

Sensing Applications

Benzimidazole-based optical probes, developed from 1H-imidazole derivatives, offer selective detection of multiple cations via dual-channel analysis. These probes can differentiate and selectively detect various metal ions, demonstrating potential applications in environmental monitoring, biotechnology, and diagnostics (Kumar et al., 2012).

作用機序

Target of Action

Imidazole derivatives are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their versatile nature .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The action of imidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

特性

IUPAC Name |

1-benzylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKAUFNAOVFMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431051 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676372-30-8 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)